5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-5-8(11)9(13)7(10(14)15)4-12(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMMQOZSYPHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1C2CC2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the various substituents. One common approach is to start with a suitable pyridine derivative and perform a series of halogenation, alkylation, and oxidation reactions to introduce the bromine, cyclopropyl, and methyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Addition: Electrophilic addition reactions can be performed using electrophiles like halogens or carbonyl compounds.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or other heterocyclic compounds.
Addition: Formation of halogenated or carbonylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid features a unique bicyclic structure characterized by a bromine atom, a cyclopropyl group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 258.07 g/mol. The presence of these functional groups contributes to the compound's reactivity and biological activities, making it a valuable building block in organic synthesis.
Antitumor Activity
Research indicates that derivatives of 5-bromo compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that 5-brominated indole phytoalexins demonstrate enhanced cytotoxic effects on human cancer cell lines such as MCF-7 (mammary gland adenocarcinoma) and Jurkat (acute T-lymphoblastic leukemia) compared to their non-brominated counterparts .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Bromo derivative | MCF-7 | 31.3 |
| Non-brominated analog | MCF-7 | >100 |
Neutrophil Elastase Inhibition
Another significant application is the inhibition of neutrophil elastase activity. Compounds similar to 5-bromo derivatives have been synthesized and evaluated for their ability to inhibit this enzyme, which plays a crucial role in inflammatory processes. Such inhibitors may serve as therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
Agrochemical Applications
The compound's unique structure also positions it as a candidate for agrochemical applications. Its derivatives have shown potential as fungicides and herbicides due to their ability to disrupt biological pathways in pests and pathogens. The bromine substituent is believed to enhance the biological activity of these compounds, making them effective in agricultural settings.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of brominated compounds highlighted the effectiveness of 5-bromo derivatives against aggressive cancer types. The research demonstrated that these compounds could induce apoptosis in cancer cells, suggesting their potential use in developing new cancer therapies .
Case Study 2: Anti-inflammatory Properties
Another investigation evaluated the anti-inflammatory effects of compounds derived from this compound. The results indicated a marked reduction in inflammatory markers in vitro, supporting its application as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of a particular enzyme or receptor. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.
Comparison with Similar Compounds
4-Bromo-1-cyclopropyl-6-methyl-3-oxopyridine-2-carboxylic acid
5-Bromo-1-cyclopropyl-4-oxopyridine-3-carboxylic acid
6-Bromo-1-cyclopropyl-4-oxopyridine-3-carboxylic acid
Uniqueness: 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid is unique due to its specific arrangement of substituents on the pyridine ring, which can influence its reactivity and biological activity. This structural difference may result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom, a cyclopropyl group, and a carboxylic acid functional group, contributing to its unique biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli using serial broth dilution methods. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Antimicrobial Activity Data
The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial DNA replication. Molecular docking studies suggest that this compound interacts with DNA gyrase, an essential enzyme for bacterial DNA replication, by forming hydrogen bonds with critical amino acids in the enzyme's active site .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown promising anti-inflammatory effects. It was evaluated in vitro for its ability to inhibit neutrophil elastase, an enzyme implicated in inflammatory processes. The results indicated that it effectively reduced elastase activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several research articles have documented the biological activity of related pyridine derivatives, emphasizing the importance of the 2-pyridone motif in drug design. For example, derivatives of pyridones have been linked to various pharmacological activities including antimicrobial, antifungal, and anti-inflammatory properties .
Table 2: Summary of Related Pyridine Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid?
- Methodology : Synthesis typically involves sequential functionalization of the pyridine core. For bromination, electrophilic substitution at the 5-position is common, using reagents like NBS (N-bromosuccinimide) under controlled conditions. Cyclopropylation at the 1-position may employ transition metal-catalyzed cross-coupling (e.g., Pd-mediated reactions) or nucleophilic substitution. The 4-oxo group is introduced via oxidation of a precursor (e.g., 4-hydroxypyridine derivatives). Purification often involves recrystallization or preparative HPLC, as seen in brominated pyridine analogs .
Q. How is this compound characterized to confirm structural integrity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridine ring protons at δ 7–9 ppm).
- HPLC-MS : High-resolution mass spectrometry for molecular weight validation.
- FT-IR : To identify carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups.
Cross-referencing with canonical SMILES and InChI data (e.g., as in ) ensures accuracy.
Q. What are the optimal storage conditions to maintain stability?
- Methodology : Store at 0–6°C in airtight, light-protected containers. The carboxylic acid group and bromine substituent increase sensitivity to hydrolysis and photodegradation. Stability testing via accelerated aging (e.g., 40°C/75% RH for 1 month) followed by HPLC purity analysis is recommended. Similar protocols are applied to brominated heterocycles in catalogs .
Q. Which analytical methods are used to quantify this compound in mixtures?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Use a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% TFA). Calibration curves with internal standards (e.g., 5-Bromo-3-indolyl derivatives ) improve accuracy.
Advanced Research Questions
Q. How can synthetic yields be improved for the cyclopropylation step?
- Methodology : Optimize reaction parameters:
- Catalyst Screening : Test Pd(PPh) vs. CuI for coupling efficiency.
- Solvent Effects : Use DMF or THF to stabilize intermediates.
- Temperature Control : Maintain 60–80°C to balance reactivity and side reactions.
Monitor progress via TLC and isolate intermediates (e.g., 1-cyclopropylpyridine precursors) to minimize decomposition .
Q. How to resolve contradictory NMR data arising from tautomerism in the pyridine ring?
- Methodology : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria. For example, the 4-oxo group may tautomerize between keto and enol forms, shifting proton signals. Computational modeling (DFT) of tautomeric states using InChI/SMILES data can predict dominant forms.
Q. What strategies prevent decomposition during functionalization of the cyclopropyl group?
- Methodology : Protect the carboxylic acid group as a methyl ester before derivatization. Use mild reagents (e.g., Grignard for alkylation) and low temperatures. Post-reaction, hydrolyze the ester with LiOH/THF. This approach is validated in cyclopropane-containing analogs .
Q. How can computational modeling predict the compound’s biological activity?
- Methodology : Perform molecular docking using the crystal structure of target enzymes (e.g., bacterial topoisomerases). The cyclopropyl group’s rigidity and bromine’s electronegativity influence binding. Software like AutoDock Vina can simulate interactions, guided by structural data from related quinoline derivatives .
Q. How to develop a LC-MS/MS method for detecting this compound in biological matrices?
- Methodology :
- Sample Prep : Use protein precipitation (acetonitrile) followed by SPE cleanup.
- Ionization : ESI-negative mode for the carboxylic acid group.
- MRM Transitions : Optimize m/z 285 → 241 (base peak) and 285 → 197 (qualifier).
Validate with spike-recovery studies in plasma, referencing indole-based LC-MS protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
